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molecular formula C13H14O3 B3003245 Benzyl 3-cyclopropyl-3-oxopropanoate CAS No. 212200-57-2

Benzyl 3-cyclopropyl-3-oxopropanoate

Cat. No. B3003245
M. Wt: 218.252
InChI Key: KRKIMZALHRHIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365522B2

Procedure details

A mixture of ethyl 3-cyclopropyl-3-oxopropanoate (5.0 g, 32.0 mmol), benzyl alcohol (8.2 mL, 80.0 mmol) and LiOCl (680 mg, 6.4 mmol) in toluene (50 mL) was refluxed for 48 h in flask equipped with a Dean-stark apparatus. The reaction mixture was cooled to room temperature and solvent was removed under reduced pressure to provide compound D20-1 (5.2 g, crude) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:3][CH2:2]1.C(O)[C:13]1[CH:18]=[CH:17]C=[CH:15][CH:14]=1.O(Cl)[Li]>C1(C)C=CC=CC=1>[CH:1]1([C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][C:10]2[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=2)=[O:7])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OCC)=O
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
680 mg
Type
reactant
Smiles
O([Li])Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 h in flask
Duration
48 h
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-stark apparatus
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide compound D20-1 (5.2 g, crude) as a brown oil

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(CC(=O)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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